molecular formula C19H13Cl3N2OS B2599890 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338966-94-2

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2599890
CAS No.: 338966-94-2
M. Wt: 423.74
InChI Key: RQYHBXUQJWIFCI-BHGWPJFGSA-N
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Description

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nicotinaldehyde moiety, along with an oxime functional group. The combination of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

  • Preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: : This intermediate can be synthesized by reacting 6-chloronicotinaldehyde with 4-chlorothiophenol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Formation of the Oxime: : The final step involves the reaction of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine. This reaction is typically conducted in the presence of an acid catalyst such as hydrochloric acid in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the nicotinaldehyde moiety can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde
  • 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde
  • 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde

Uniqueness

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the sulfanyl and oxime functional groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-6-17(7-5-15)26-19-8-1-13(10-23-19)11-24-25-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHBXUQJWIFCI-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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